[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol
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Overview
Description
[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.12224039 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds like 5,5′-Methylene-bis(benzotriazole) shows the importance of benzotriazole derivatives in preparing metal passivators and light-sensitive materials. These compounds are synthesized through environmentally benign processes, which could be relevant for developing new materials with similar structures (Gu, Yu, Zhang, & Xu, 2009).
Methanol as a Resource
Methanol is explored for its various biotechnological applications, including its use as a carbon source for methanotroph bacteria. These bacteria can convert methanol into valuable products like biopolymers, lipids, and other bioactive compounds, suggesting potential biotechnological applications for methanol-related compounds (Strong, Xie, & Clarke, 2015).
Catalytic Applications
Research on methanol reforming processes highlights the use of Cu-based catalysts for hydrogen production, which is critical for fuel cell technology. This area of study could imply applications for similar compounds in catalysis, especially in reactions involving methanol or its derivatives (Yong, Ooi, Chai, & Wu, 2013).
Environmental and Synthetic Applications
The enzymatic treatment of organic pollutants using redox mediators shows that compounds like 1-hydroxybenzotriazole, which is structurally related to the query compound, can enhance the efficiency of pollutant degradation. This suggests potential environmental applications for complex benzotriazole derivatives in pollutant remediation (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. Benzotriazole is labeled with the signal word “Warning” and has hazard statements H302, H319, H332, H411, H412, indicating potential hazards if swallowed, in contact with skin, or if it enters the environment .
Future Directions
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-7-9-6-17(3-4-20-8-9)13(19)10-1-2-11-12(5-10)15-16-14-11/h1-2,5,9,18H,3-4,6-8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYASZSFAHBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC3=NNN=C3C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.